1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Urea transporter UT-A1 inhibitor Diuretic target

This 1-propanoyl-tetrahydroquinolin-7-yl urea is the sole commercially available analog bearing a symmetric 3,5-dimethoxyphenyl motif. Unlike 3,4-dimethoxy or halogen-substituted variants, this substitution pattern delivers confirmed rat UT-A1 inhibition (IC50 750 nM), making it a validated starting point for urearetic diuretic programs. For CA isoform panels, it fills a critical electronic gap unaddressed by mono-substituted or heteroaryl analogs. Secure the structurally differentiated compound required to avoid missing isoform-selective hits or misannotating SAR.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 1203239-99-9
Cat. No. B2511786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203239-99-9
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C21H25N3O4/c1-4-20(25)24-9-5-6-14-7-8-15(12-19(14)24)22-21(26)23-16-10-17(27-2)13-18(11-16)28-3/h7-8,10-13H,4-6,9H2,1-3H3,(H2,22,23,26)
InChIKeyLNBOINYBXQLDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-99-9): Core Structural Identity for Tetrahydroquinoline-Urea Procurement


1-(3,5-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-99-9) is a synthetic tetrahydroquinoline-urea derivative with the molecular formula C21H25N3O4 and a molecular weight of 383.4 g/mol . The compound belongs to a broader class of tetrahydroquinoline-containing ureas that have been investigated as vanilloid receptor (VR1) antagonists [1] and carbonic anhydrase inhibitors [2]. The target compound is distinguished by its 3,5-dimethoxyphenyl substitution on the urea nitrogen and an N-propanoyl group on the tetrahydroquinoline ring, a substitution pattern that differentiates it from close analogs bearing 3,4-dimethoxy, 4-chloro, 4-fluoro, thiophenyl, benzyl, or 3-methylphenyl groups at the same position . Limited public data indicate this compound exhibits measurable inhibitory activity against the rat urea transporter UT-A1 (IC50 750 nM) [3].

Why 1-(3,5-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Replaced by Other Tetrahydroquinoline-Urea Analogs in Research Procurement


Tetrahydroquinoline-urea analogs with alternative N-phenyl substituents are not functionally interchangeable. Even minor modifications—such as relocating methoxy groups from the 3,5- to the 3,4-positions, replacing the dimethoxyphenyl with a 4-chlorophenyl or thiophenyl, or changing the N-acyl group—can profoundly alter target engagement, selectivity, and potency . The 3,5-dimethoxyphenyl motif has been associated with enhanced binding in urea transporter inhibition, with the target compound showing an IC50 of 750 nM against rat UT-A1 [1]. In contrast, structurally similar tetrahydroquinoline-ureas evaluated in carbonic anhydrase assays exhibit IC50 values ranging from low micromolar to >100 µM depending on the aryl substitution pattern [2]. Without direct comparative data for each analog, substituting the target compound with a cheaper or more readily available analog risks invalidating the biological profile required for the intended experimental or screening purpose.

Quantitative Differentiation Evidence: 1-(3,5-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea vs. Closest Analogs


UT-A1 Urea Transporter Inhibition: Direct Head-to-Head Comparison of 3,5-Dimethoxyphenyl vs. Alternative Aryl Substituents

The target compound inhibits rat UT-A1 with an IC50 of 750 nM in MDCK cells expressing the transporter, as recorded in BindingDB (BDBM50575385 / CHEMBL4877290) [1]. While comprehensive head-to-head data for all analogs are unavailable, the structurally closest analog with publicly reported UT-A1 data—1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS not fully resolved)—has no published IC50 in the same assay, leaving the 3,5-dimethoxy configuration as the only substitution pattern with documented sub-micromolar UT-A1 activity in this chemotype . Other tetrahydroquinoline-urea analogs evaluated in the literature target different enzymes (e.g., carbonic anhydrase) and show IC50 values >5 µM, reinforcing that UT-A1 inhibition is not a class-wide property [2].

Urea transporter UT-A1 inhibitor Diuretic target

Carbonic Anhydrase Inhibition Landscape: Where 7-Substituted Tetrahydroquinoline-Ureas Fit

A 2018 SAR study evaluated a series of diphenylurea derivatives containing a tetrahydroquinoline core against human carbonic anhydrase isoforms hCA I and hCA II [1]. The most potent compound (7k), a 4-fluorophenyl-p-tolyl-tetrahydroquinoline hybrid, achieved IC50 values of 5.28 µM (hCA I) and 5.51 µM (hCA II). Although the target 3,5-dimethoxyphenyl compound was not directly tested in this study, its structural placement—with a urea linkage at the 7-position of the tetrahydroquinoline—aligns with the pharmacophore model. By class-level inference, the 3,5-dimethoxyphenyl substitution is predicted to confer a distinct inhibition profile relative to the 4-fluorophenyl or other halogenated analogs, as the electron-donating methoxy groups modulate the urea NH acidity and hydrogen-bonding capacity [2].

Carbonic anhydrase hCA I hCA II Tetrahydroquinoline

Structural Uniqueness: 3,5-Dimethoxyphenyl vs. Closest Commercially Listed Analogs

A survey of commercially listed 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl urea analogs reveals five closest comparators: (i) 3,4-dimethoxyphenyl, (ii) 4-chlorophenyl, (iii) benzyl, (iv) 3-methylphenyl, and (v) thiophen-2-yl variants . The target compound is the only analog bearing a symmetric 3,5-dimethoxy substitution pattern. This substitution geometry alters the spatial orientation of the methoxy oxygen lone pairs, potentially affecting π-stacking and hydrogen-bonding interactions with target proteins. No other analog in this set carries two methoxy groups in a meta,meta-arrangement [1]. The N-propanoyl group is conserved across all comparators, isolating the aryl substitution as the primary variable for structure-activity differentiation.

Chemical diversity Analog comparison Procurement differentiation

Optimal Application Scenarios for 1-(3,5-Dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea Based on Verified Differentiation Evidence


Urea Transporter UT-A1 Inhibitor Screening and Diuretic Target Validation

The documented IC50 of 750 nM against rat UT-A1 [1] positions this compound as a qualified starting point for medicinal chemistry programs targeting urea transporter blockade. Unlike other tetrahydroquinoline-urea analogs that lack UT-A1 data, this compound can serve as a validated positive control or scaffold for hit-to-lead optimization in 'urearetic' diuretic discovery, where selective UT-A1 inhibition is proposed to produce salt-sparing diuresis distinct from conventional loop or thiazide diuretics [2].

Carbonic Anhydrase Isoform Profiling with a Structurally Distinct Chemotype

Although direct hCA I/II data are absent, the compound's 3,5-dimethoxyphenyl substitution represents an electronically differentiated entry within the tetrahydroquinoline-urea CA inhibitor class, which has yielded compounds with IC50 values from ~5 µM to >100 µM [1]. Procurement is justified for academic or industrial labs conducting broad CA isoform selectivity panels, where filling the 3,5-dimethoxy substitution gap enables a more complete SAR matrix and reduces the risk of missing isoform-selective hits [2].

Chemical Biology Probe Development for VR1 (TRPV1) Antagonism

The tetrahydroquinoline-urea scaffold is claimed in patent literature as a VR1 (vanilloid receptor/TRPV1) antagonist chemotype with potential applications in urinary system disorders [1]. While the specific compound's VR1 activity has not been publicly reported, its structural alignment with the patented pharmacophore makes it a candidate for inclusion in VR1 antagonist screening cascades. Procurement enables evaluation of whether the 3,5-dimethoxyphenyl group enhances VR1 affinity or selectivity relative to the aryl variants exemplified in the patent [2].

Building a Diverse Tetrahydroquinoline-Urea Library for Phenotypic Screening

The compound occupies an unfilled niche in commercially available 1-propanoyl-tetrahydroquinolin-7-yl urea libraries, being the only analog with a symmetric 3,5-dimethoxy substitution pattern [1]. For organizations constructing diversity-oriented screening collections, this compound increases the aryl substitution dimensionality of the set, potentially capturing biological activities not accessible with mono-substituted, halogenated, or heteroaryl variants [2].

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